9,10-Anthracenedione, 1,4-difluoro-5,8-dimethyl-

Catalog No.
S13658717
CAS No.
389633-53-8
M.F
C16H10F2O2
M. Wt
272.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9,10-Anthracenedione, 1,4-difluoro-5,8-dimethyl-

CAS Number

389633-53-8

Product Name

9,10-Anthracenedione, 1,4-difluoro-5,8-dimethyl-

IUPAC Name

1,4-difluoro-5,8-dimethylanthracene-9,10-dione

Molecular Formula

C16H10F2O2

Molecular Weight

272.24 g/mol

InChI

InChI=1S/C16H10F2O2/c1-7-3-4-8(2)12-11(7)15(19)13-9(17)5-6-10(18)14(13)16(12)20/h3-6H,1-2H3

InChI Key

NCEBBBRVVYSAQU-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)C)C(=O)C3=C(C=CC(=C3C2=O)F)F

9,10-Anthracenedione, 1,4-difluoro-5,8-dimethyl- is a synthetic organic compound belonging to the anthraquinone family. Its molecular formula is C14H10F2O2C_{14}H_{10}F_{2}O_{2} and it possesses a molecular weight of approximately 252.23 g/mol. The compound features a fused three-ring structure characteristic of anthracenes, with two fluorine atoms and two methyl groups substituting at specific positions on the anthraquinone skeleton. This unique arrangement contributes to its potential biological activities and applications in various fields.

, including:

  • Electrophilic substitution: The electron-rich aromatic rings can undergo substitution reactions with nucleophiles.
  • Reduction reactions: The carbonyl groups can be reduced to hydroxyl groups or alkylated to form various derivatives.
  • Formation of adducts: It can react with amines or other nucleophiles to form stable adducts.

Research has indicated that 9,10-anthracenedione derivatives exhibit notable biological activities, particularly in anticancer research. The compound has been studied for its potential as an intercalating agent that can bind to DNA and inhibit replication. Some studies suggest that it may induce cytotoxic effects through the generation of reactive oxygen species and by interfering with cellular signaling pathways.

The synthesis of 9,10-anthracenedione, 1,4-difluoro-5,8-dimethyl- typically involves several steps:

  • Starting Material: The synthesis often begins with anthracene or its derivatives.
  • Fluorination: Introduction of fluorine atoms can be achieved through electrophilic fluorination methods using reagents like sulfur tetrafluoride or through direct fluorination techniques.
  • Methylation: Methyl groups are introduced using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.
  • Purification: The final product is purified through recrystallization or chromatography.

9,10-Anthracenedione, 1,4-difluoro-5,8-dimethyl- has several applications:

  • Pharmaceuticals: It is investigated for its potential use as an anticancer agent due to its ability to intercalate DNA.
  • Dyes and Pigments: Its vibrant color makes it suitable for use in dyes and pigments in various industries.
  • Organic Electronics: The compound's electronic properties may find applications in organic light-emitting diodes (OLEDs) and photovoltaic cells.

Studies have shown that 9,10-anthracenedione derivatives interact with biomolecules such as DNA and proteins. These interactions often lead to structural changes in DNA, which may contribute to its cytotoxic effects. Additionally, research indicates that these compounds can modulate enzyme activity related to drug metabolism and detoxification processes.

Several compounds share structural similarities with 9,10-anthracenedione, 1,4-difluoro-5,8-dimethyl-, each exhibiting unique properties:

Compound NameMolecular FormulaKey Features
9,10-AnthracenedioneC14H8O2C_{14}H_{8}O_{2}Base structure without substitutions
1,4-Diamino-5,8-dihydroxyanthraquinoneC14H12N2O4C_{14}H_{12}N_{2}O_{4}Contains amino groups; used in dyeing
1,8-DihydroxyanthraquinoneC14H10O4C_{14}H_{10}O_{4}Hydroxy groups at different positions; used in pharmaceuticals
1,4-Bis[[2-(dimethylamino)ethyl]amino]-5,8-dihydroxyanthracene-9,10-dioneC18H24N4O4C_{18}H_{24}N_{4}O_{4}Alkylamino side chains; potential anticancer activity

The uniqueness of 9,10-anthracenedione, 1,4-difluoro-5,8-dimethyl- lies in its specific fluorination and methylation patterns which influence its reactivity and biological activity compared to other anthraquinone derivatives.

XLogP3

3.8

Hydrogen Bond Acceptor Count

4

Exact Mass

272.06488588 g/mol

Monoisotopic Mass

272.06488588 g/mol

Heavy Atom Count

20

Dates

Modify: 2024-08-10

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